molecular formula C21H19F3N8O2 B10950818 N'-[(Z)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide

N'-[(Z)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2,4-oxadiazole-5-carbohydrazide

Cat. No.: B10950818
M. Wt: 472.4 g/mol
InChI Key: GHMMSVGFMWPWBM-MRUKODCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(Z)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and oxadiazoles, which undergo condensation reactions under controlled conditions. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazides or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce hydrazides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-[(Z)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(Z)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE
  • Other oxadiazole derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.

Uniqueness

The uniqueness of N’-[(Z)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-{[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-1,2,4-OXADIAZOLE-5-CARBOHYDRAZIDE lies in its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19F3N8O2

Molecular Weight

472.4 g/mol

IUPAC Name

N-[(Z)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C21H19F3N8O2/c1-12-9-17(21(22,23)24)29-31(12)11-18-26-20(34-30-18)19(33)27-25-10-16-13(2)28-32(14(16)3)15-7-5-4-6-8-15/h4-10H,11H2,1-3H3,(H,27,33)/b25-10-

InChI Key

GHMMSVGFMWPWBM-MRUKODCESA-N

Isomeric SMILES

CC1=CC(=NN1CC2=NOC(=N2)C(=O)N/N=C\C3=C(N(N=C3C)C4=CC=CC=C4)C)C(F)(F)F

Canonical SMILES

CC1=CC(=NN1CC2=NOC(=N2)C(=O)NN=CC3=C(N(N=C3C)C4=CC=CC=C4)C)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.